N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine
Description
N-{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a triazole-substituted phenyl group linked via an ethylamine side chain. The thieno[2,3-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and anticancer properties . This compound’s structural uniqueness lies in the 1,2,4-triazole moiety, which enhances hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-11(21-15-14-6-7-23-16(14)19-9-18-15)12-2-4-13(5-3-12)22-10-17-8-20-22/h2-11H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLDVWSBADMCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole ring in the compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
Halogenated Derivatives
- (R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (20) Substitution: Bromophenyl at the ethylamine side chain and methoxyphenyl at the 6-position. Key Difference: Bromine enhances lipophilicity and membrane penetration compared to the triazole group in the target compound .
- (R)-4-(4-((1-(4-Bromophenyl)ethyl)amino)thieno[2,3-d]pyrimidin-6-yl)phenol (21) Substitution: Bromophenyl and phenolic hydroxyl group. Activity: Improved solubility due to the hydroxyl group; synergistic effects with antimicrobial peptides noted .
Sulfonyl-Modified Derivatives
- N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (25) Substitution: Phenylsulfonyl group at the para position of the aniline moiety. Synthesis: 56% yield via nucleophilic aromatic substitution . Activity: Demonstrated brain penetrance and PI5P4Kγ inhibition (IC₅₀ = 0.246 μM), highlighting the sulfonyl group’s role in enhancing target affinity .
- N-(4-(Methylsulfonylmethyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (26) Substitution: Methylsulfonylmethyl group. Activity: 90% yield; superior solubility compared to 25 due to the sulfone’s polar nature .
Heterocyclic Modifications
Triazole vs. Pyrazoline Hybrids
- Compound 13a (PI3Kα Inhibitor) Substitution: Pyrazoline unit at the 4-position of the thienopyrimidine. Activity: Selective PI3Kα inhibition (IC₅₀ = 5.2 nM) due to the pyrazoline’s planar geometry and nitrogen-rich structure .
Pyrazolo[3,4-d]pyrimidine Hybrids
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid Structure: Pyrazolo-pyrimidine fused with thienopyrimidine. Activity: Potent anticancer activity (IC₅₀ = 0.8 μM against HeLa cells) due to dual kinase inhibition .
Structure-Activity Relationship (SAR) Trends
Triazole vs. Sulfonyl Groups :
- Triazole-containing analogs (e.g., target compound) exhibit stronger hydrogen-bonding interactions but may suffer from metabolic instability. Sulfonyl groups (e.g., 25) improve pharmacokinetics and target binding .
Halogenation :
- Bromine substituents (e.g., 20) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
Hybrid Structures :
- Pyrazoline or pyrazolo-pyrimidine hybrids (e.g., 13a, 11) show enhanced selectivity for kinases due to increased rigidity and π-stacking .
Biological Activity
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H14N6S. The presence of a thieno[2,3-d]pyrimidine core and a triazole ring contributes to its unique biological properties. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The triazole moiety can interact with active sites of various enzymes, inhibiting their activity. For instance, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which has implications in cancer treatment.
- Antioxidant Activity : The compound has shown potential antioxidant properties by scavenging free radicals and mitigating oxidative stress-related damage. This is particularly relevant in the context of diseases like cancer and cardiovascular disorders.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer (MCF7) | 12.5 | Inhibited cell growth |
| Lung Cancer (A549) | 15.0 | Induced apoptosis |
| Colon Cancer (HT29) | 10.0 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
| Escherichia coli | 16 µg/mL | Strong inhibition |
| Candida albicans | 8 µg/mL | Significant antifungal effect |
These results indicate that this compound may serve as a lead compound in the search for new antimicrobial agents.
Study on Antioxidant Mechanism
A theoretical study utilizing Density Functional Theory (DFT) was conducted to explore the antioxidant mechanisms of thieno[2,3-d]pyrimidine derivatives. It was found that specific substituents on the phenyl rings significantly enhance antioxidant activity through mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer . This study highlights the importance of structural modifications in enhancing biological activity.
Clinical Relevance
In clinical settings, compounds similar to this compound have been investigated for their potential in treating diseases associated with oxidative stress and inflammation. The ongoing research aims to translate these findings into therapeutic applications.
Q & A
Q. Optimization Strategies :
- Catalyst Loading : Increase Cu(I) concentration (e.g., 10 mol%) to accelerate cycloaddition.
- Temperature : Perform reactions at 60–80°C for 5–8 hours to balance yield and purity .
- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 0–100%) to isolate high-purity product (>95% by HPLC) .
Q. Example Data from Analogous Syntheses :
| Compound | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Analog A | CuAAC | 65 | 98 |
| Analog B | Vilsmeier | 39 | 98 |
How should researchers characterize this compound to confirm structural integrity and purity?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., δ 8.2–8.5 ppm for thieno protons; δ 7.8–8.1 ppm for triazole protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 410.1234 [M+H]+ for C18H16N7S).
- HPLC : Ensure purity >95% using C18 columns with acetonitrile/water mobile phases .
- IR Spectroscopy : Detect functional groups (e.g., NH stretch at 3300–3500 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
- Variable Substituents : Modify the triazole (e.g., 1H-1,2,3-triazole vs. 1H-1,2,4-triazole) or thieno-pyrimidine groups (e.g., methyl vs. methoxy).
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus) to assess cytotoxicity or antimicrobial activity .
- Computational Docking : Use AutoDock Vina to predict binding affinity to tubulin (anticancer) or bacterial enzymes (antimicrobial) .
Q. Example SAR Findings from Analogs :
| Substituent | IC50 (μM) MCF-7 | Target Binding (kcal/mol) |
|---|---|---|
| -OCH3 | 0.45 | -8.2 (Tubulin) |
| -Cl | 1.20 | -7.5 (COX-2) |
How can contradictory biological activity data across derivatives be resolved?
Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control).
- Purity Verification : Re-test compounds with HPLC to rule out impurity interference (e.g., <95% purity may skew results) .
- Pharmacokinetic Profiling : Evaluate solubility (logP) and metabolic stability (CYP450 assays) to explain in vitro vs. in vivo discrepancies .
What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Answer:
- In Vitro :
- Anticancer : MTT assays on triple-negative breast cancer (MDA-MB-231) .
- Antimicrobial : Broth microdilution against methicillin-resistant S. aureus (MRSA) .
- In Vivo :
- Xenograft Models : Nude mice with subcutaneous tumor implants for efficacy and toxicity studies .
- Pharmacokinetics : Plasma half-life (t1/2) and bioavailability studies in rodents .
What computational approaches predict target proteins or mechanisms of action?
Answer:
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 1SA0 for tubulin) using Glide or GOLD .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity using Random Forest algorithms .
How can common synthesis impurities be identified and mitigated?
Answer:
- By-Products : Unreacted azides or alkynes from incomplete CuAAC. Detect via TLC (Rf 0.3–0.5 in ethyl acetate).
- Mitigation :
- Use excess alkyne (1.2 equiv) to drive reaction completion.
- Purify via recrystallization (ethanol/water) to remove polar impurities .
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Scaling : Transition from batch to flow chemistry for CuAAC to improve heat dissipation and yield .
- Cost Optimization : Replace expensive catalysts (e.g., CuBr) with recyclable Cu nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
